

# Spectroscopic Analysis of 3-Isopropoxyaniline: A Technical Guide

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## Compound of Interest

Compound Name: 3-Isopropoxyaniline

Cat. No.: B150228

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This guide provides a comprehensive overview of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for **3-Isopropoxyaniline**. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed structural information and characterization of this compound.

## $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **3-Isopropoxyaniline** reveals distinct signals corresponding to the aromatic, methine, and methyl protons. The data, acquired in deuteriochloroform ( $\text{CDCl}_3$ ), is summarized in the table below.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.08	t	1H	H-5
6.35 - 6.23	m	3H	H-2, H-4, H-6
4.47	sept	1H	$-\text{CH}(\text{CH}_3)_2$
3.63	br s	2H	$-\text{NH}_2$
1.32	d	6H	$-\text{CH}(\text{CH}_3)_2$

t = triplet, m = multiplet, sept = septet, br s = broad singlet, d = doublet

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides detailed information about the carbon framework of **3-Isopropoxyaniline**. The chemical shifts for each carbon atom, also recorded in CDCl<sub>3</sub>, are presented below.

Chemical Shift (δ) ppm	Assignment
159.2	C-3
147.8	C-1
130.3	C-5
107.5	C-4
106.1	C-6
101.8	C-2
69.4	-CH(CH <sub>3</sub> ) <sub>2</sub>
22.1	-CH(CH <sub>3</sub> ) <sub>2</sub>

## Experimental Protocols

The following is a generalized protocol for the acquisition of NMR spectra for aniline derivatives, including **3-Isopropoxyaniline**.

Sample Preparation:

- Approximately 10-20 mg of the **3-Isopropoxyaniline** sample for <sup>1</sup>H NMR, and 50-100 mg for <sup>13</sup>C NMR, is accurately weighed.
- The sample is transferred into a clean, dry NMR tube.
- Approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), is added to the NMR tube.
- The tube is capped and gently agitated until the sample is completely dissolved.

#### NMR Data Acquisition:

- The prepared NMR tube is inserted into the NMR spectrometer.
- The magnetic field is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the homogeneity of the magnetic field.
- For  $^1\text{H}$  NMR: The spectrum is acquired using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans.
- For  $^{13}\text{C}$  NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Due to the low natural abundance of the  $^{13}\text{C}$  isotope, a larger number of scans (1024 or more) is typically required to achieve an adequate signal-to-noise ratio. A relaxation delay of 2 seconds is commonly used.

#### Data Processing:

- The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform.
- Phase and baseline corrections are applied to the resulting spectrum to ensure accurate peak integration and chemical shift determination.
- The chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  NMR and 77.16 ppm for  $^{13}\text{C}$  NMR) or an internal standard like tetramethylsilane (TMS).

## Visualizations

The following diagrams illustrate the structure of **3-Isopropoxyaniline** with atom numbering for NMR assignments and a conceptual workflow for its spectroscopic characterization.

## Structure and NMR Assignments for 3-Isopropoxyaniline

## Assignments

molecule

C-1: 147.8 ppm

C-2: 101.8 ppm

C-3: 159.2 ppm

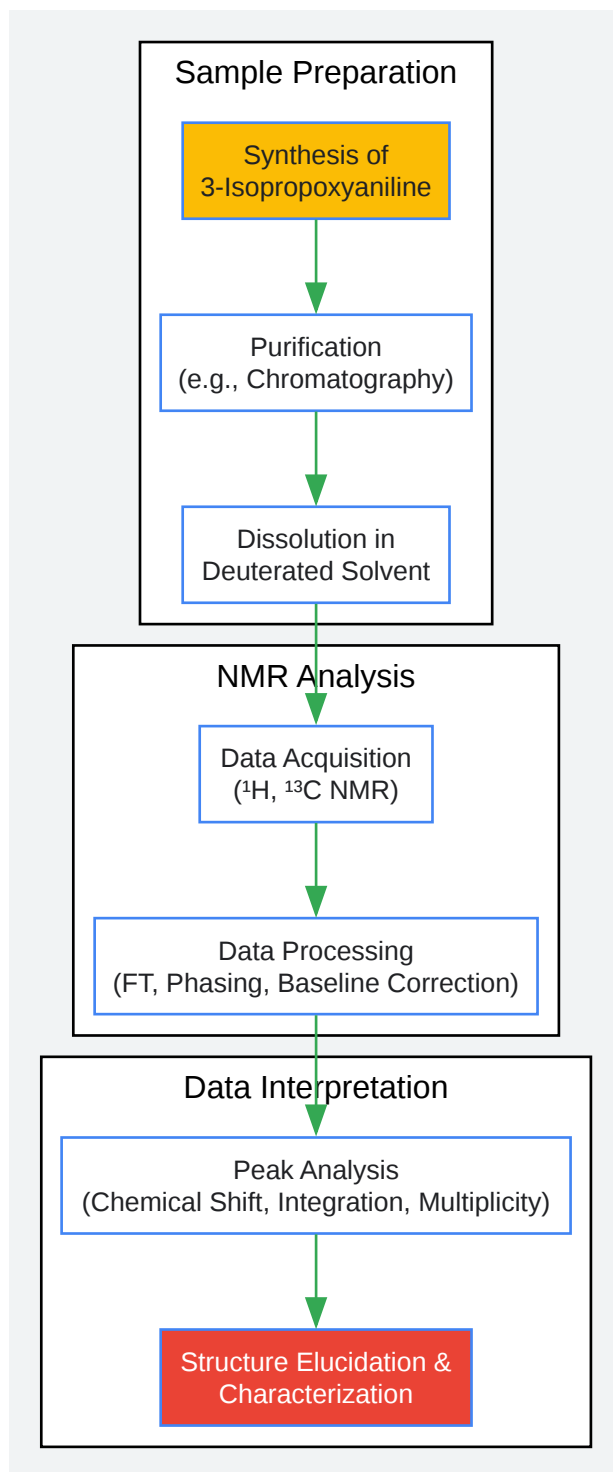
C-4: 107.5 ppm

C-5: 130.3 ppm

C-6: 106.1 ppm

-CH: 69.4 ppm  
-CH: 4.47 ppm-CH3: 22.1 ppm  
-CH3: 1.32 ppm

-NH2: 3.63 ppm



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